molecular formula C10H6FN3O B1449759 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 950124-81-9

8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No. B1449759
M. Wt: 203.17 g/mol
InChI Key: ARTBKNHYBROFHU-UHFFFAOYSA-N
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Description

“8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one” is a chemical compound . The molecular formula is C10H6FN3O . It is a specialty product used in proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the mono and dialkylation of pyridazino[4,5-b]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gave the target hydrazides .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied both theoretically and experimentally . For example, a compound was crystallized from acetonitrile and the single-crystal X-ray analysis revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . The reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol via reflux afforded 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one . The Michael addition of nucleophile to acrylonitrile as the Michael acceptor in ethanol containing Et3N yielded the Michael adduct .

Future Directions

The future directions for the study of “8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one” and similar compounds could include further exploration of their potential applications in proteomics research , as well as their potential as inhibitors of PI3K signaling in tumor therapy .

properties

IUPAC Name

8-fluoro-3,5-dihydropyridazino[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTBKNHYBROFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=O)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 4
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 5
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8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 6
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8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

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